molecular formula C14H28N2 B12291729 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine CAS No. 648900-91-8

4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine

Cat. No.: B12291729
CAS No.: 648900-91-8
M. Wt: 224.39 g/mol
InChI Key: MUQUKEWKOIUWBO-UHFFFAOYSA-N
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Description

4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine is a compound with significant applications in various fields. It is known for its unique chemical structure, which includes two cyclohexane rings connected by a methylene bridge, with an amino group and a methyl group attached to the cyclohexane rings. This compound is often used in the synthesis of other chemicals and has various industrial and research applications.

Properties

CAS No.

648900-91-8

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

4-[[4-(methylamino)cyclohexyl]methyl]cyclohexan-1-amine

InChI

InChI=1S/C14H28N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h11-14,16H,2-10,15H2,1H3

InChI Key

MUQUKEWKOIUWBO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)CC2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual cyclohexane rings and functional groups make it versatile for various applications, distinguishing it from other similar compounds .

Biological Activity

4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine, with CAS Number 124172-54-9, is a compound that has garnered interest for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure

The chemical structure of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine can be represented as follows:

Chemical Structure .

Neuroprotective Effects

Compounds similar to 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine have been investigated for their neuroprotective properties. These compounds may act as inhibitors of various neuronal disorders, including Alzheimer's disease and Parkinson's disease, by modulating neurotransmitter systems and reducing neuroinflammation.

Mechanism of Action
Research indicates that these compounds could influence signaling pathways involved in neuronal survival and apoptosis. For instance, they may enhance the activity of neuroprotective factors or inhibit pro-apoptotic signals, thereby offering therapeutic potential against neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicity of 4-[(4-Aminocyclohexyl)methyl]-N-methylcyclohexan-1-amine is crucial for its development as a therapeutic agent.

ADME Properties
In silico studies on related compounds indicate favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. These properties suggest that the compound could achieve adequate bioavailability and therapeutic concentrations in vivo .

Toxicological Assessments
Preliminary toxicological assessments are essential to evaluate the safety profile of this compound. Studies on similar amine derivatives have shown variable toxicity profiles depending on their structure and functional groups.

Data Summary

Property Details
CAS Number 124172-54-9
Molecular Formula C14H28N2
Potential Activities Anticancer, Neuroprotective
IC50 Against A549 Cells ~2.83 μM (for related compounds)
ADME Profile Favorable (based on analogs)
Safety Profile Requires further investigation

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